molecular formula C12H16BrNO2 B1466596 4-(2-Bromo-5-methoxybenzyl)morpholine CAS No. 1394291-49-6

4-(2-Bromo-5-methoxybenzyl)morpholine

Cat. No. B1466596
CAS RN: 1394291-49-6
M. Wt: 286.16 g/mol
InChI Key: PNBQNTIRHWXJSQ-UHFFFAOYSA-N
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Description

“4-(2-Bromo-5-methoxybenzyl)morpholine” is a chemical compound with the CAS Number: 1394291-49-6 . It has a molecular weight of 286.17 .


Molecular Structure Analysis

The IUPAC name of this compound is “4-(2-bromo-5-methoxybenzyl)morpholine” and its Inchi Code is "1S/C12H16BrNO2/c1-15-11-2-3-12(13)10(8-11)9-14-4-6-16-7-5-14/h2-3,8H,4-7,9H2,1H3" .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 286.17 . It is stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Biological Evaluation

The compound 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, a derivative incorporating morpholine moiety, shows promise as a molluscicidal agent, indicating potential applications in agriculture or pest control (Duan et al., 2014).

Regioselective Synthesis

A study on the regioselective synthesis of 2H-benzopyrano[3,2-c]quinolin-7(8H)-ones using 2-bromo-5-methoxybenzyl bromide demonstrates the compound's utility in creating complex molecular structures, potentially useful in material science or pharmaceuticals (Majumdar & Mukhopadhyay, 2003).

Biodegradable Polyesteramides

Research on morpholine derivatives, including those with 2-bromo-5-methoxybenzyl groups, has led to the development of biodegradable polyesteramides. These materials have potential applications in biomedical fields such as drug delivery systems or tissue engineering (Veld, Dijkstra & Feijen, 1992).

Antioxidant Activities

Studies on bromophenols, including those structurally related to 4-(2-Bromo-5-methoxybenzyl)morpholine, have shown significant antioxidant activities. These compounds could be valuable in food preservation or pharmaceuticals as natural antioxidants (Li et al., 2012).

Synthesis of Complex Molecules

The synthesis of complex molecules like 1-(2'-bromo-4'-methoxy-5-hydroxybenzyl)-6-keto-Δ4a-5-decahydroisoquinoline demonstrates the role of bromo-methoxybenzyl compounds in the synthesis of intricate organic structures. This is pivotal in developing new pharmaceuticals or chemical compounds (Degraw et al., 1974).

Safety and Hazards

The compound is considered hazardous. It has the GHS07 pictogram and the signal word is "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P351 (Continue rinsing), and P338 (If eye irritation persists: Get medical advice/attention) .

properties

IUPAC Name

4-[(2-bromo-5-methoxyphenyl)methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-15-11-2-3-12(13)10(8-11)9-14-4-6-16-7-5-14/h2-3,8H,4-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNBQNTIRHWXJSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)CN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Bromo-5-methoxybenzyl)morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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